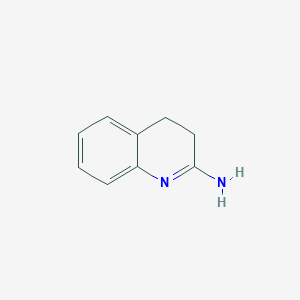

3,4-Dihydroquinolin-2-amine

Descripción general

Descripción

3,4-Dihidro-1H-quinolin-(2E)-ilidenamina es un compuesto heterocíclico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones en química medicinal. La estructura de 3,4-Dihidro-1H-quinolin-(2E)-ilidenamina consiste en un núcleo de quinolina con una sustitución dihidro e ilidenamina, que confiere propiedades químicas únicas al compuesto.

Mecanismo De Acción

El mecanismo de acción de 3,4-Dihidro-1H-quinolin-(2E)-ilidenamina involucra su interacción con objetivos y vías moleculares específicos. Por ejemplo, actúa como un inhibidor de la aldosterona sintasa (CYP11B2), que cataliza la conversión de 11-desoxicorticosterona en aldosterona . Al inhibir esta enzima, el compuesto puede potencialmente reducir los niveles elevados de aldosterona asociados con la hipertensión y la insuficiencia cardíaca.

Análisis Bioquímico

Biochemical Properties

2-Amino-3,4-dihydroquinoline has been found to exhibit inhibitory activities against monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters . The compound, which carries a free amine group in the molecule, has been shown to inhibit rat liver MAO-B competitively and reversibly, suggesting that this relatively small compound may interact with the active site channel of the enzyme .

Cellular Effects

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline can have significant effects on various types of cells and cellular processes. By inhibiting MAO-B, 2-Amino-3,4-dihydroquinoline can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3,4-dihydroquinoline involves its interaction with the active site channel of the MAO-B enzyme. This interaction is thought to be competitive and reversible, suggesting that 2-Amino-3,4-dihydroquinoline can bind to the same site as the enzyme’s substrates, thereby inhibiting the enzyme’s activity .

Metabolic Pathways

Given its inhibitory activity against MAO-B, it may play a role in the metabolism of monoamine neurotransmitters .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3,4-Dihidro-1H-quinolin-(2E)-ilidenamina se puede lograr a través de diversas rutas sintéticas. Un método común implica la reacción de 2-alquinil anilinas con cetonas en presencia de catalizadores ácidos de Brønsted o ácidos de Lewis . Por ejemplo, la reacción de 2-etinil anilinas con cetonas en presencia de ácido p-toluensulfónico monohidratado en etanol a condiciones de reflujo produce los derivados de quinolina deseados . Otro enfoque implica el uso de FeCl3 como catalizador en tolueno a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de 3,4-Dihidro-1H-quinolin-(2E)-ilidenamina generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. La elección de catalizadores, solventes y parámetros de reacción es crucial para una producción eficiente. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se emplean a menudo para optimizar el proceso de producción y minimizar los residuos.

Análisis De Reacciones Químicas

Tipos de reacciones

3,4-Dihidro-1H-quinolin-(2E)-ilidenamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de quinolina-2-ona.

Reducción: Las reacciones de reducción pueden convertir el grupo ilidenamina en una amina.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el núcleo de quinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, que pueden exhibir diferentes propiedades biológicas y químicas dependiendo de la naturaleza de los sustituyentes.

Aplicaciones Científicas De Investigación

Química: El compuesto sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de tintes y pigmentos.

Comparación Con Compuestos Similares

Compuestos similares

7-Amino-3,4-dihidro-1H-quinolin-2-ona: Este compuesto es estructuralmente similar y ha sido estudiado por sus efectos inhibitorios sobre las anhidrasas carbónicas.

8-Hidroxi-3,4-dihidro-1H-quinolin-2-ona: Otro derivado con posibles actividades biológicas.

Unicidad

3,4-Dihidro-1H-quinolin-(2E)-ilidenamina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su capacidad para inhibir la aldosterona sintasa la distingue de otros derivados de quinolina, lo que la convierte en un compuesto valioso para la investigación en enfermedades cardiovasculares.

Propiedades

IUPAC Name |

3,4-dihydroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREBANHDFAXBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2808034.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2808043.png)

![4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B2808045.png)

![7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2808053.png)

![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)